molecular formula C9H11BrO2 B3154258 2-(3-Bromophenyl)propane-1,3-diol CAS No. 773872-65-4

2-(3-Bromophenyl)propane-1,3-diol

Cat. No.: B3154258
CAS No.: 773872-65-4
M. Wt: 231.09 g/mol
InChI Key: CGXFUSGNWNIQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Bromophenyl)propane-1,3-diol” is a chemical compound with the molecular formula C9H11BrO2 . It has a molecular weight of 231.09 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 1.533±0.06 g/cm3 and a predicted boiling point of 366.3±27.0 °C .

Scientific Research Applications

Biotechnological Production and Purification

2-(3-Bromophenyl)propane-1,3-diol is structurally related to 1,3-propanediol, a chemical with wide applications that can be biologically produced. The separation and purification of such diols from fermentation broth represent a significant part of the total production costs. Innovative methods for the recovery and purification are being explored to improve yield, purity, and energy consumption in the microbial production of these compounds (Xiu & Zeng, 2008).

Synthesis and Antimicrobial Applications

Research has been conducted on the synthesis of compounds structurally similar to this compound, such as 1-(5-Bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)-propane-1,3-dione, and their metal complexes. These compounds, including their transition metal complexes, have shown promising results in in vitro antibacterial and antifungal screenings, indicating their potential use as antimicrobial agents (Sampal et al., 2018).

Chemical Synthesis and Characterization

The compound and its derivatives have been a subject of chemical synthesis and characterization studies. Efforts have been made to understand the properties, crystal structure, and thermal behavior of these compounds, which is crucial for their potential applications in various fields, including material science and pharmaceuticals (Tyman & Payne, 2006).

Properties

IUPAC Name

2-(3-bromophenyl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,8,11-12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXFUSGNWNIQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromophenyl)propane-1,3-diol
Reactant of Route 2
2-(3-Bromophenyl)propane-1,3-diol
Reactant of Route 3
Reactant of Route 3
2-(3-Bromophenyl)propane-1,3-diol
Reactant of Route 4
Reactant of Route 4
2-(3-Bromophenyl)propane-1,3-diol
Reactant of Route 5
2-(3-Bromophenyl)propane-1,3-diol
Reactant of Route 6
Reactant of Route 6
2-(3-Bromophenyl)propane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.